molecular formula C16H15N3O5S B14809446 2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide

2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide

Cat. No.: B14809446
M. Wt: 361.4 g/mol
InChI Key: YWZXRJOWVRVCEK-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide is an organic compound that features a complex structure with both aromatic and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 3-nitroaniline in the presence of a base to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the methoxy group with the nucleophile.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide
  • 2-(2-methoxyphenoxy)-N-[(3-chlorophenyl)carbamothioyl]acetamide
  • 2-(2-methoxyphenoxy)-N-[(3-bromophenyl)carbamothioyl]acetamide

Uniqueness

2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxy and nitro groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C16H15N3O5S

Molecular Weight

361.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide

InChI

InChI=1S/C16H15N3O5S/c1-23-13-7-2-3-8-14(13)24-10-15(20)18-16(25)17-11-5-4-6-12(9-11)19(21)22/h2-9H,10H2,1H3,(H2,17,18,20,25)

InChI Key

YWZXRJOWVRVCEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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